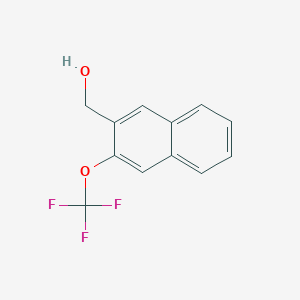

2-(Trifluoromethoxy)naphthalene-3-methanol

Beschreibung

2-(Trifluoromethoxy)naphthalene-3-methanol is a fluorinated aromatic compound featuring a naphthalene backbone substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 3-position. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, a hallmark of fluorinated compounds in medicinal chemistry .

Eigenschaften

Molekularformel |

C12H9F3O2 |

|---|---|

Molekulargewicht |

242.19 g/mol |

IUPAC-Name |

[3-(trifluoromethoxy)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-6,16H,7H2 |

InChI-Schlüssel |

FRRYONSZGJSBGM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Trifluormethoxy)naphthalin-3-methanol beinhaltet typischerweise die Einführung einer Trifluormethoxygruppe in ein Naphthalinderivat, gefolgt von der Addition einer Methanolgruppe. Übliche Synthesewege können umfassen:

Halogenierung und Substitution: Ausgehend von einem Naphthalinderivat kann die Halogenierung eine reaktive Stelle für die anschließende Substitution mit einer Trifluormethoxygruppe einführen.

Methanol-Addition:

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen beinhalten oft großtechnische chemische Reaktionen unter kontrollierten Bedingungen. Diese Methoden können umfassen:

Katalytische Prozesse: Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten und Ausbeuten.

Durchflussreaktoren: Für eine effiziente und skalierbare Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Trifluormethoxy)naphthalin-3-methanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umsetzung zu entsprechenden Aldehyden oder Carbonsäuren.

Reduktion: Reduktion von funktionellen Gruppen zu einfacheren Formen.

Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Aldehyde oder Säuren ergeben, während die Reduktion Alkohole oder Kohlenwasserstoffe ergeben kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Mechanismus, über den 2-(Trifluormethoxy)naphthalin-3-methanol seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen. Diese können umfassen:

Enzyminhibition oder -aktivierung: Beeinflussung biochemischer Signalwege.

Rezeptorbindung: Modulation von Zellreaktionen.

Wirkmechanismus

The mechanism by which 2-(Trifluoromethoxy)naphthalene-3-methanol exerts its effects involves interactions with molecular targets and pathways. These may include:

Enzyme Inhibition or Activation: Affecting biochemical pathways.

Receptor Binding: Modulating cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(Trifluoromethoxy)naphthalene-3-methanol:

dl-1-(1-Naphthyl)-2,2,2-trifluoroethanol

- Structure : Trifluoromethyl (-CF₃) group attached to a naphthalene ring at position 1, with a hydroxyl group at the benzylic position.

- Key Properties :

- Biological Relevance: The trifluoromethyl group enhances stability against oxidative metabolism compared to non-fluorinated analogs.

VU6010608

- Structure : Naphthalene-free but includes a trifluoromethoxy-substituted phenyl ring conjugated with a triazole group.

- Key Properties :

1-Fluoronaphthalene

- Structure : Naphthalene with a fluorine atom at position 1.

- Key Properties :

Physicochemical and Pharmacokinetic Comparison

| Compound | logP | Solubility (mg/mL) | Metabolic Stability | Key Functional Groups |

|---|---|---|---|---|

| 2-(Trifluoromethoxy)naphthalene-3-methanol | ~3.8* | 0.12* | High (OCF₃, CH₂OH) | Trifluoromethoxy, hydroxymethyl |

| dl-1-(1-Naphthyl)-2,2,2-trifluoroethanol | 4.1 | 0.08 | Moderate | Trifluoromethyl, hydroxyl |

| VU6010608 | 3.5 | 0.15 | High | Trifluoromethoxy, triazole |

| 1-Fluoronaphthalene | 2.5 | 0.25 | Low | Fluorine |

*Estimated based on structural analogs.

- Lipophilicity: The trifluoromethoxy group in 2-(Trifluoromethoxy)naphthalene-3-methanol increases logP compared to non-fluorinated naphthols, enhancing membrane permeability .

- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life relative to methyl or methoxy analogs .

Toxicological and Environmental Considerations

- Naphthalene Derivatives : Unsubstituted naphthalene and methylated analogs (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic toxicity in mammals .

- Fluorinated Analogs : While fluorination generally reduces acute toxicity, trifluoromethoxy groups may introduce environmental persistence due to resistance to degradation .

- Biomonitoring : Analytical methods for detecting fluorinated naphthalenes in biological matrices (e.g., urine, adipose tissue) remain underdeveloped, highlighting a need for standardized protocols .

Biologische Aktivität

2-(Trifluoromethoxy)naphthalene-3-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-(Trifluoromethoxy)naphthalene-3-methanol can be represented as follows:

- Molecular Formula : C12H9F3O

- Molecular Weight : 232.19 g/mol

- IUPAC Name : 2-(Trifluoromethoxy)naphthalene-3-methanol

Anticancer Activity

Recent studies have indicated that 2-(Trifluoromethoxy)naphthalene-3-methanol exhibits significant anticancer properties.

- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication in cancer cells, leading to apoptosis in various cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 50 µM after 48 hours of treatment. The IC50 value was determined to be around 25 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial potential of 2-(Trifluoromethoxy)naphthalene-3-methanol has also been explored.

- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Research Findings : A study reported that the compound disrupts bacterial cell membrane integrity, leading to increased permeability and cell lysis.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has demonstrated promising anti-inflammatory properties.

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Case Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with 2-(Trifluoromethoxy)naphthalene-3-methanol resulted in a significant reduction in paw edema compared to control groups.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.